molecular formula C20H22N4O5 B11082671 2-(3-methylphenoxy)-N'-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide

2-(3-methylphenoxy)-N'-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide

Cat. No.: B11082671
M. Wt: 398.4 g/mol
InChI Key: RUCGVOBBKXVHPN-FYJGNVAPSA-N
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Description

2-(3-METHYLPHENOXY)-N’~1~-[(E)-1-(4-MORPHOLINO-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure. It features a phenoxy group, a morpholino group, and a nitrophenyl group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N’~1~-[(E)-1-(4-MORPHOLINO-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 3-methylphenoxyacetic acid hydrazide with 4-morpholino-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-N’~1~-[(E)-1-(4-MORPHOLINO-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Condensation: The hydrazide group can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

    Condensation: Formation of hydrazone derivatives.

Scientific Research Applications

2-(3-METHYLPHENOXY)-N’~1~-[(E)-1-(4-MORPHOLINO-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-N’~1~-[(E)-1-(4-MORPHOLINO-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the morpholino group can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyphenoxy)-N’~1~-[(E)-(3-nitrophenyl)methylene]acetohydrazide
  • 2-(4-bromo-2-methylphenoxy)-N’~1~-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
  • N’~1~-{[5-(4-Methyl-3-nitrophenyl)-2-furyl]methylene}-2-(4-morpholinyl)acetohydrazide

Uniqueness

2-(3-METHYLPHENOXY)-N’~1~-[(E)-1-(4-MORPHOLINO-3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, in particular, enhances its solubility and potential interactions with biological targets .

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O5/c1-15-3-2-4-17(11-15)29-14-20(25)22-21-13-16-5-6-18(19(12-16)24(26)27)23-7-9-28-10-8-23/h2-6,11-13H,7-10,14H2,1H3,(H,22,25)/b21-13+

InChI Key

RUCGVOBBKXVHPN-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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